(Z)-ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.
Coupling Reaction: The 4-benzylpiperazine is then coupled with 4-bromobenzaldehyde in the presence of a base to form 4-(4-benzylpiperazin-1-yl)benzaldehyde.
Knoevenagel Condensation: The final step involves the Knoevenagel condensation of 4-(4-benzylpiperazin-1-yl)benzaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyanoacrylates.
Scientific Research Applications
(Z)-ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Studied for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of adhesives and coatings due to its strong bonding properties.
Mechanism of Action
The mechanism of action of (Z)-ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives
Uniqueness
(Z)-ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate is unique due to its combination of a piperazine ring, benzyl group, and cyanoacrylate moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl (Z)-3-[4-(4-benzylpiperazin-1-yl)phenyl]-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-2-28-23(27)21(17-24)16-19-8-10-22(11-9-19)26-14-12-25(13-15-26)18-20-6-4-3-5-7-20/h3-11,16H,2,12-15,18H2,1H3/b21-16- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDSGAQQCQGWBG-PGMHBOJBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.